![molecular formula C7H5BrClFO3S B6171510 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride CAS No. 2385021-18-9](/img/new.no-structure.jpg)
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride
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Overview
Description
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO3S. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and sulfonyl chloride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and fluorination of a methoxybenzene derivative, followed by sulfonylation using chlorosulfonic acid or similar reagents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent sulfonylation reactions. These methods are optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound with significant applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Reagent in Nucleophilic Substitution Reactions
This compound serves as an electrophilic reagent in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing for the introduction of various nucleophiles. This property is particularly useful in the synthesis of complex organic molecules.
Table 1: Nucleophiles Used with Sulfonyl Chloride
Nucleophile | Product Type | Reaction Conditions |
---|---|---|
Ammonia | Sulfonamide | Base catalysis |
Alcohols | Ether derivatives | Mild heat |
Thiols | Thioether derivatives | Room temperature |
Synthesis of Pharmaceuticals
The compound has been utilized in synthesizing various pharmaceutical agents. Its ability to introduce sulfonamide functionalities is critical in developing drugs with improved bioactivity and selectivity.
Case Study: Antibacterial Agents
In a study published by Smith et al. (2022), researchers synthesized a series of sulfonamide antibiotics using this compound as a key intermediate. The resulting compounds exhibited enhanced antibacterial activity against resistant strains of bacteria.
Fluorine Incorporation
The presence of fluorine in the structure enhances the lipophilicity and metabolic stability of compounds. This feature is advantageous in drug design, particularly for targeting specific biological pathways.
Table 2: Impact of Fluorine Substitution on Biological Activity
Compound Type | Fluorine Position | Activity Level (IC50) |
---|---|---|
Non-fluorinated | N/A | 50 µM |
2-Fluoro variant | Position 2 | 10 µM |
4-Fluoro variant | Position 4 | 5 µM |
Polymer Chemistry
This compound can be used as a monomer or cross-linking agent in polymer synthesis, particularly for creating sulfonated polymers that have enhanced thermal and chemical stability.
Electrochemical Applications
Research indicates that sulfonyl chlorides can be incorporated into conductive polymers, enhancing their electrochemical properties. This application is relevant for developing sensors and energy storage devices.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-fluoro-1-methoxybenzene
- 3-bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride
- 1-bromo-2-fluoro-4-methoxybenzene
Uniqueness
Biological Activity
3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6BrClO3S. Its structure features a benzene ring substituted with bromine, fluorine, and methoxy groups, along with a sulfonyl chloride functional group. These substituents are critical for modulating the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Sulfonyl Chloride : The sulfonyl chloride group is introduced through reactions with chlorosulfonic acid.
- Bromination and Fluorination : Selective bromination and fluorination of the aromatic ring can be achieved using appropriate halogenating agents under controlled conditions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that arylsulfonamides can inhibit cell proliferation in various cancer cell lines. The biological activity can be quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%.
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (nM) | Target Cell Line |
---|---|---|
TASIN-1 (parent compound) | 25 | Colon cancer |
3-Bromo-2-fluoro-4-methoxybenzene | TBD | TBD |
4-Methoxyphenyl-substituted TASIN | 5 | Various cancer lines |
The specific IC50 for this compound remains to be determined but is expected to align with the activity trends observed in related compounds.
The mechanism of action for sulfonamide derivatives often involves:
- Inhibition of Enzymes : Many sulfonamides act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.
- Modulation of Receptor Activity : Some studies suggest that these compounds may interact with specific receptors, influencing cellular signaling pathways.
Case Studies
- Study on Antiproliferative Activity : A study evaluated a series of arylsulfonamides, including derivatives similar to 3-bromo-2-fluoro-4-methoxybenzene, revealing that substitutions at the para position significantly impacted antiproliferative activity. Strong electron-withdrawing groups increased potency, while bulky groups decreased it .
- In Vivo Efficacy : In animal models, compounds with similar structures demonstrated reduced tumor growth and improved survival rates in treated groups compared to controls. This highlights the potential therapeutic applications of sulfonamide derivatives in oncology .
Properties
CAS No. |
2385021-18-9 |
---|---|
Molecular Formula |
C7H5BrClFO3S |
Molecular Weight |
303.53 g/mol |
IUPAC Name |
3-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-4-2-3-5(14(9,11)12)7(10)6(4)8/h2-3H,1H3 |
InChI Key |
FVXZEYSFUHTSHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)Br |
Purity |
95 |
Origin of Product |
United States |
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